1,4-Bis(pentafluorothio)benzene

Overview

Description

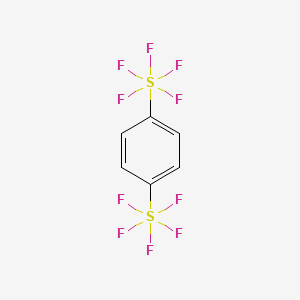

1,4-Bis(pentafluorothio)benzene is a chemical compound with the molecular formula C6H4(SF5)2 It is characterized by the presence of two pentafluorosulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(pentafluorothio)benzene typically involves the reaction of 1,4-dibromobenzene with pentafluorosulfanyl chloride (SF5Cl) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

C6H4Br2+2SF5Cl→C6H4(SF5)2+2HBr

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(pentafluorothio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The pentafluorosulfanyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

Reduction Reactions: Reduction of the pentafluorosulfanyl groups can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of alkyl or aryl derivatives.

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of thiol derivatives.

Scientific Research Applications

1,4-Bis(pentafluorothio)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.

Industry: Utilized in the development of advanced materials, such as high-performance coatings and electronic components.

Mechanism of Action

The mechanism of action of 1,4-Bis(pentafluorothio)benzene involves its interaction with molecular targets through its pentafluorosulfanyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound’s effects are mediated through these interactions, which can influence the activity of enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

- 1-Fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene

- 1-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)benzene

- 4-(pentafluoro-lambda~6~-sulfanyl)benzene-1-sulfonyl chloride

Uniqueness

1,4-Bis(pentafluorothio)benzene is unique due to the presence of two pentafluorosulfanyl groups, which impart distinct chemical properties compared to similar compounds with only one such group

Biological Activity

1,4-Bis(pentafluorothio)benzene (C₆F₁₄S₂) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. With a molecular weight of 402.16 g/mol, this compound is primarily utilized in the synthesis of other fluorinated compounds and materials, particularly in proteomics and medicinal chemistry.

This compound is characterized by its high fluorine content, which contributes to its stability and reactivity. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The pentafluorothio groups can be replaced by other functional groups.

- Oxidation and Reduction Reactions : These reactions can lead to the formation of different products depending on the reagents used.

- Addition Reactions : New groups can be added to the benzene ring or the pentafluorothio groups.

Proteomics Research

In proteomics, this compound is utilized for studying protein interactions and functions. Its high fluorine content enhances its utility in various labeling and detection techniques, enabling researchers to track proteins in complex biological systems. The compound's unique structure allows it to interact with biological molecules, potentially affecting their functions.

Drug Development

The compound is being explored for its potential applications in drug development and delivery systems. Its unique properties may enhance the efficacy and stability of pharmaceutical formulations. Research indicates that compounds with similar structures exhibit significant biological activities, including anticancer and antibacterial effects.

Anticancer Activity

Recent studies have shown that compounds structurally related to this compound exhibit considerable anticancer activity. For instance, a study reported that newly synthesized fluorinated compounds demonstrated nanomolar IC50 values against various cancer cell lines, suggesting a strong potential for therapeutic applications .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 50 | MCF-7 |

| Compound B | 75 | HeLa |

| This compound | TBD | TBD |

Antibacterial Activity

Another area of research focuses on the antibacterial properties of fluorinated compounds. Compounds similar to this compound have shown promising results against various bacterial strains, indicating their potential as antimicrobial agents .

The exact mechanism of action for this compound remains under investigation. However, its interaction with specific molecular targets suggests that it may affect cellular pathways involved in proliferation and apoptosis. The high electronegativity of fluorine atoms could influence membrane permeability and protein interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Bis(pentafluorothio)benzene, and what critical parameters affect yield?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions. For fluorothio derivatives, NAS is preferred due to the electron-withdrawing nature of fluorine, which activates the benzene ring. Key steps include:

- Precursor selection : Use 1,4-dihalobenzenes (e.g., 1,4-dibromobenzene) as starting materials.

- Thiolation : React with pentafluorothiol (SF₅⁻) sources under anhydrous conditions.

- Temperature control : Maintain 80–120°C to balance reactivity and side-product formation .

- Yield optimization : Monitor stoichiometry (SF₅:halide ratio ≥ 2:1) and use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Key techniques :

- ¹⁹F NMR : Expect distinct peaks for SF₅ groups at δ −60 to −80 ppm (quartet or multiplet due to coupling with adjacent fluorine atoms) .

- Raman spectroscopy : Look for S–C stretching vibrations near 650 cm⁻¹ and SF₅ symmetric stretches at 750–800 cm⁻¹ .

- X-ray crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths (C–S ≈ 1.78 Å) and angles (C–S–C ≈ 105°) .

Q. What safety precautions are essential when handling this compound?

- Hazard mitigation :

- Personal protective equipment (PPE) : Use nitrile gloves, sealed goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Storage : Store in amber glass containers at ≤4°C to avoid photodegradation and thermal decomposition .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Approach :

- DFT calculations : Use B3LYP/6-31G** basis sets to model frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV) and polarizability (α ≈ 50–60 ų) .

- MP2 corrections : Account for electron correlation effects on hyperpolarizability (β) for nonlinear optical applications .

- Software : Gaussian or ORCA for geometry optimization, with validation against experimental crystallographic data .

Q. What strategies resolve contradictions in reported crystallographic data for fluorinated aromatics?

- Data reconciliation :

- Multi-model refinement : Compare SHELXL (for small molecules) vs. PHENIX (for twinned crystals) outputs to identify systematic errors .

- Validation tools : Use PLATON to check for overfitting (R-factor ≤ 0.05) and bond-length outliers (e.g., C–F deviations > 0.02 Å) .

- Temperature factors : Analyze anisotropic displacement parameters (Uij) to distinguish static disorder from thermal motion .

Q. What experimental designs are critical for studying the photochemical reactivity of this compound?

- Protocols :

- Light source calibration : Use monochromatic UV (254–365 nm) to isolate photo-induced radical pathways .

- Quenching experiments : Add TEMPO (radical scavenger) to confirm reaction mechanisms (e.g., SF₅ dissociation vs. ring-opening) .

- Kinetic monitoring : Employ time-resolved FTIR to track intermediate formation (e.g., thiyl radicals at 500–600 nm) .

Properties

IUPAC Name |

pentafluoro-[4-(pentafluoro-λ6-sulfanyl)phenyl]-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F10S2/c7-17(8,9,10,11)5-1-2-6(4-3-5)18(12,13,14,15)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIYRPKCXKSMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(F)(F)(F)(F)F)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694129 | |

| Record name | 1,4-Bis(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219501-58-2 | |

| Record name | 1,4-Bis(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.